molecular formula C18H19NO4S B2808292 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-31-0

5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

Cat. No. B2808292
CAS RN: 860609-31-0
M. Wt: 345.41
InChI Key: CRYSLRRSVRPYHV-UHFFFAOYSA-N
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Description

“5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid” is a chemical compound with the CAS Number: 860609-31-0 . It has a molecular weight of 345.42 and its IUPAC name is the same as the given name . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties like melting point, boiling point, density, etc. are not available in the sources I found.

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

Research on heterocyclic compounds, such as thiazoles and their derivatives, has demonstrated their utility as building blocks in the synthesis of diverse heterocyclic structures with significant biological and pharmacological activities. For example, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value in synthesizing a variety of heterocyclic compounds, including thiazoles, which are relevant due to their versatile applications in medicinal chemistry and dye synthesis Gomaa & Ali, 2020.

Biological and Pharmacological Applications

Thiazole derivatives, in particular, have been extensively studied for their biological and pharmacological effects. These compounds have been explored for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. Leoni et al. (2014) provided a comprehensive review of the therapeutic patent literature on thiazole derivatives, underscoring their significance in the development of new drugs with a broad spectrum of pharmacological activities and lesser side effects Leoni, Locatelli, Morigi, & Rambaldi, 2014.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSLRRSVRPYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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